4-Bromo-3-(2-methoxyethoxy)aniline
Overview
Description
4-Bromo-3-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C9H12BrNO2. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the fourth position and a 2-methoxyethoxy group at the third position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(2-methoxyethoxy)aniline typically involves a multi-step process:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to form the corresponding amine.
Bromination: The amine is brominated to introduce the bromine atom at the desired position.
Etherification: Finally, the 2-methoxyethoxy group is introduced through an etherification reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(2-methoxyethoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amine group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction, the bromine atom may be replaced with a methoxy group, resulting in a methoxy-substituted aniline derivative.
Scientific Research Applications
4-Bromo-3-(2-methoxyethoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(2-methoxyethoxy)aniline depends on the specific reaction or application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps to form new carbon-carbon bonds . The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(2-methoxyethoxy)ethoxy)aniline: Similar structure but with an additional ethoxy group.
4-Bromoaniline: Lacks the 2-methoxyethoxy group.
3-(2-Methoxyethoxy)aniline: Lacks the bromine atom.
Uniqueness
4-Bromo-3-(2-methoxyethoxy)aniline is unique due to the presence of both the bromine atom and the 2-methoxyethoxy group, which confer specific reactivity and properties that are valuable in various chemical and biological applications .
Properties
IUPAC Name |
4-bromo-3-(2-methoxyethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-12-4-5-13-9-6-7(11)2-3-8(9)10/h2-3,6H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBIHIOGMCAUES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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